molecular formula C9H13BrN2O B3060085 N~1~-(2-Methylphenyl)glycinamide hydrobromide CAS No. 1609409-26-8

N~1~-(2-Methylphenyl)glycinamide hydrobromide

Cat. No.: B3060085
CAS No.: 1609409-26-8
M. Wt: 245.12
InChI Key: JTLCKTSGQXWSDJ-UHFFFAOYSA-N
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Description

N~1~-(2-Methylphenyl)glycinamide hydrobromide: is a chemical compound with the molecular formula C~9~H~12~N~2~O·HBr . It is also known by its IUPAC name, 2-amino-N-(o-tolyl)acetamide hydrobromide . This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Methylphenyl)glycinamide hydrobromide typically involves the reaction of 2-methylphenylamine with glycine in the presence of hydrobromic acid . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Catalyst: None required

Industrial Production Methods: In industrial settings, the production of N1-(2-Methylphenyl)glycinamide hydrobromide may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1-(2-Methylphenyl)glycinamide hydrobromide can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .

    Reduction: This compound can be reduced using reducing agents like or .

    Substitution: It can participate in substitution reactions, where the amino group or the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Halogenating agents like or

Major Products:

Scientific Research Applications

N~1~-(2-Methylphenyl)glycinamide hydrobromide is widely used in scientific research, including:

Mechanism of Action

The mechanism by which N1-(2-Methylphenyl)glycinamide hydrobromide exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(3-Methylphenyl)glycinamide hydrobromide
  • N-(4-Methylphenyl)glycinamide hydrobromide
  • N-(2-Methylphenyl)glycinamide hydrochloride

Comparison: N1-(2-Methylphenyl)glycinamide hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity .

Properties

IUPAC Name

2-amino-N-(2-methylphenyl)acetamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.BrH/c1-7-4-2-3-5-8(7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLCKTSGQXWSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-26-8
Record name Acetamide, 2-amino-N-(2-methylphenyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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